molecular formula C13H7F3N2O B8269277 2-(3-(Trifluoromethoxy)phenyl)isonicotinonitrile

2-(3-(Trifluoromethoxy)phenyl)isonicotinonitrile

Cat. No.: B8269277
M. Wt: 264.20 g/mol
InChI Key: AMKHXXFLSCGQCG-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethoxy)phenyl)isonicotinonitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethoxy)phenyl)isonicotinonitrile typically involves the following steps:

  • Trifluoromethoxylation: The starting material, 3-aminophenol, undergoes trifluoromethoxylation to introduce the trifluoromethoxy group, resulting in 3-(trifluoromethoxy)phenol.

  • Isonicotinonitrile Attachment: The 3-(trifluoromethoxy)phenol is then reacted with isonicotinonitrile under suitable conditions, such as the presence of a catalyst and appropriate temperature and pressure, to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Trifluoromethoxy)phenyl)isonicotinonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxidized functional groups.

  • Reduction Products: Reduced analogs with different electronic properties.

  • Substitution Products: Compounds with various substituents on the phenyl ring.

Scientific Research Applications

2-(3-(Trifluoromethoxy)phenyl)isonicotinonitrile has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-(3-(Trifluoromethoxy)phenyl)isonicotinonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-(4-(Trifluoromethoxy)phenyl)isonicotinonitrile: Similar structure but with the trifluoromethoxy group on the para position of the phenyl ring.

  • 2-(3-(Trifluoromethoxy)phenyl)nicotinamide: Similar core structure but with an amide group instead of a nitrile group.

Uniqueness: 2-(3-(Trifluoromethoxy)phenyl)isonicotinonitrile is unique due to the specific positioning of the trifluoromethoxy group and the presence of the nitrile group, which can influence its chemical reactivity and biological activity.

This compound's unique structural features and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance and versatility in both research and industry.

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)19-11-3-1-2-10(7-11)12-6-9(8-17)4-5-18-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKHXXFLSCGQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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